molecular formula C3H4N2O3S B14779027 Imidazole-1-sulfonic Acid

Imidazole-1-sulfonic Acid

Cat. No.: B14779027
M. Wt: 148.14 g/mol
InChI Key: DJQSZCMOJNOVPS-UHFFFAOYSA-N
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Description

Imidazole-1-sulfonic acid is a heterocyclic organic compound that features both an imidazole ring and a sulfonic acid group. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-sulfonic acid typically involves the reaction of imidazole with sulfuric acid. One common method includes the direct protonation of imidazole with sulfuric acid under controlled conditions . The reaction is usually carried out in a solvent such as methanol, with the sulfuric acid added slowly to avoid excessive heat generation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as reflux and agitation are used to maintain the reaction environment .

Chemical Reactions Analysis

Acid-Base Reactions

Imidazole-1-sulfonic acid acts as a weak Brønsted acid in aqueous solutions, donating protons to form the conjugate base imidazole-1-sulfonate. This property enables its use in acid-catalyzed reactions:

  • Proton Transfer : The sulfonic acid group (–SO3_3H) readily donates protons, facilitating reactions such as esterification and hydrolysis.

  • pH-Dependent Solubility : The compound’s solubility increases in basic media due to deprotonation, forming water-soluble sulfonate salts .

Key Catalyzed Reactions

Reaction TypeSubstrateConditionsYield/OutcomeSource
Esterification Carboxylic acids + alcoholsRoom temperature, 2–4 h80–92% conversion
Alkylation Alcohols + alkyl halides60–80°C, 1–3 h75–88% yield
Cyclization Arylglyoxal hydratesUltrasound, 4 min72–95% yield

The sulfonic acid group enhances substrate electrophilicity, lowering activation energies and accelerating reaction rates. For example, in ultrasound-assisted cyclization, reaction times decreased from 45 min to 4 min compared to conventional methods .

Nucleophilic Substitution

The sulfonyl group participates in substitution reactions, forming derivatives with diverse functionalities:

  • Sulfonation : Reacts with chlorosulfonic acid below 0°C to yield sulfonated imidazole derivatives, purified via recrystallization.

  • Ionic Liquid Synthesis : Combines with 1,3-propanesultone under basic conditions to form sulfonic acid-functionalized ionic liquids (SAILs) .

Example Reaction Pathway

  • Step 1 : Imidazole reacts with 1,3-propanesultone via SN_N2 nucleophilic substitution.

  • Step 2 : Sulfonic acid functionalization using H2_2SO4_4 yields SAILs with high thermal stability (decomposition >130°C) .

Multi-Component Coupling Reactions

This compound facilitates the synthesis of complex heterocycles under ultrasonic irradiation:

Functionalization and Derivatization

The imidazole ring undergoes functionalization to yield bioactive or industrially relevant compounds:

  • Antimicrobial Agents : Derivatives like N-aryl-2-aminobenzimidazoles exhibit activity against bacterial and fungal strains .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Co, Fe) for catalytic applications .

Mechanism of Action

The mechanism of action of imidazole-1-sulfonic acid involves its ability to interact with various molecular targets. The imidazole ring can form stable complexes with metal ions, which is crucial in its role as a catalyst. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical reactions .

Properties

Molecular Formula

C3H4N2O3S

Molecular Weight

148.14 g/mol

IUPAC Name

imidazole-1-sulfonic acid

InChI

InChI=1S/C3H4N2O3S/c6-9(7,8)5-2-1-4-3-5/h1-3H,(H,6,7,8)

InChI Key

DJQSZCMOJNOVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)O

Origin of Product

United States

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